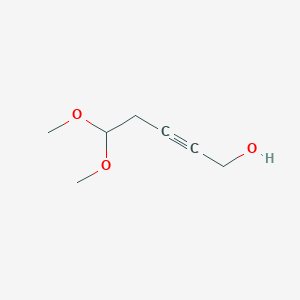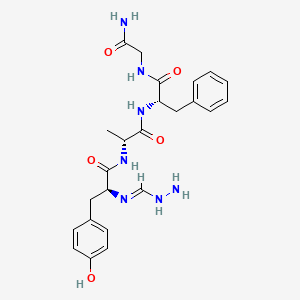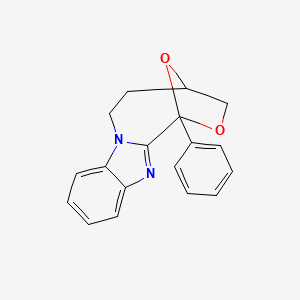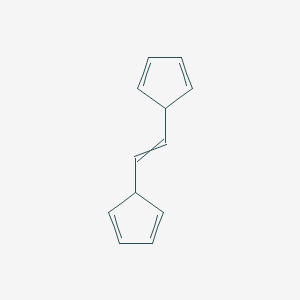
(1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol is a polyhydroxylated derivative of tetrahydronaphthalene This compound is characterized by the presence of four hydroxyl groups attached to a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol typically involves the reduction of naphthalene derivatives followed by hydroxylation. One common method involves the catalytic hydrogenation of naphthalene to form tetrahydronaphthalene, which is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available naphthalene. The process includes catalytic hydrogenation, followed by selective hydroxylation. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and specific solvents to control the reaction environment .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form tetrahydronaphthalene derivatives with fewer hydroxyl groups using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in alkaline medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of tetrahydronaphthalene-1,2,3,4-tetrone or tetrahydronaphthalene-1,2,3,4-tetracarboxylic acid.
Reduction: Formation of partially hydroxylated tetrahydronaphthalene derivatives.
Substitution: Formation of tetrahydronaphthalene derivatives with halogen or other substituents.
Scientific Research Applications
(1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The compound’s stereochemistry is essential for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(1S,2R,3S,4R)-2,3,4-Trihydroxy-N-octyl-6-oxa-8-azabicyclo[3.2.1]octane-8-carbothioamide: Shares similar hydroxylation patterns but differs in its bicyclic structure and additional functional groups.
(1S,2R,3S,4R)-2,3-O-Isopropylidene-4-aminocyclopentane-1,2,3-triol: Similar in hydroxylation but has an isopropylidene group and a cyclopentane ring.
Uniqueness
(1S,2R,3S,4R)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol is unique due to its specific tetrahydronaphthalene backbone and the spatial arrangement of its hydroxyl groups. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
CAS No. |
76561-84-7 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(1S,2R,3S,4R)-1,2,3,4-tetrahydronaphthalene-1,2,3,4-tetrol |
InChI |
InChI=1S/C10H12O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,7-14H/t7-,8+,9+,10- |
InChI Key |
YRSSFXIBVODPKR-FIRGSJFUSA-N |
Isomeric SMILES |
C1=CC=C2[C@@H]([C@H]([C@H]([C@@H](C2=C1)O)O)O)O |
Canonical SMILES |
C1=CC=C2C(C(C(C(C2=C1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)








![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)

![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)


